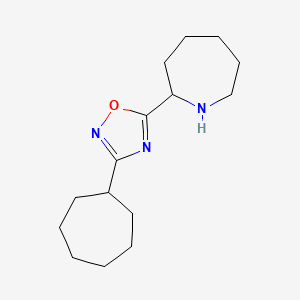

2-(3-Cycloheptyl-1,2,4-oxadiazol-5-YL)azepane

説明

2-(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)azepane hydrochloride (CAS: 1423026-03-2) is a small-molecule compound featuring a 1,2,4-oxadiazole ring linked to a seven-membered azepane ring and a cycloheptyl substituent. Its molecular formula is C₁₅H₂₆ClN₃O, with a molecular weight of 299.84 g/mol and a purity of ≥97% .

特性

分子式 |

C15H25N3O |

|---|---|

分子量 |

263.38 g/mol |

IUPAC名 |

5-(azepan-2-yl)-3-cycloheptyl-1,2,4-oxadiazole |

InChI |

InChI=1S/C15H25N3O/c1-2-5-9-12(8-4-1)14-17-15(19-18-14)13-10-6-3-7-11-16-13/h12-13,16H,1-11H2 |

InChIキー |

SIFOPMPDQCHBDI-UHFFFAOYSA-N |

正規SMILES |

C1CCCC(CC1)C2=NOC(=N2)C3CCCCCN3 |

製品の起源 |

United States |

準備方法

The synthesis of 2-(3-Cycloheptyl-1,2,4-oxadiazol-5-YL)azepane typically involves multiple steps, starting with the formation of the oxadiazole ring. This can be achieved through the cyclization of appropriate precursors under specific conditions. The azepane ring is then introduced through a series of reactions, including nucleophilic substitution and ring-closing reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction environments .

化学反応の分析

2-(3-Cycloheptyl-1,2,4-oxadiazol-5-YL)azepane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

科学的研究の応用

2-(3-Cycloheptyl-1,2,4-oxadiazol-5-YL)azepane has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, aiding in the development of new materials and compounds.

Biology: Researchers study its interactions with biological systems to understand its potential as a bioactive molecule.

作用機序

The mechanism of action of 2-(3-Cycloheptyl-1,2,4-oxadiazol-5-YL)azepane involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

類似化合物との比較

Structural and Physicochemical Properties

The table below compares key features of 2-(3-cycloheptyl-1,2,4-oxadiazol-5-yl)azepane hydrochloride with other 1,2,4-oxadiazole derivatives:

Key Observations :

- Molecular Weight : The target compound’s higher molecular weight (~300 vs. ~275–350 for others) may impact bioavailability, requiring optimization for drug-likeness .

生物活性

2-(3-Cycloheptyl-1,2,4-oxadiazol-5-YL)azepane is a novel compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(3-Cycloheptyl-1,2,4-oxadiazol-5-YL)azepane features a cycloheptyl group attached to an oxadiazole ring and an azepane moiety. This unique structure may contribute to its biological activities.

The biological activity of 2-(3-Cycloheptyl-1,2,4-oxadiazol-5-YL)azepane is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular responses.

- Receptor Modulation : It may interact with various receptors, influencing signaling pathways associated with cell growth and apoptosis.

Pharmacological Effects

Research indicates that 2-(3-Cycloheptyl-1,2,4-oxadiazol-5-YL)azepane exhibits a range of pharmacological effects:

Antimicrobial Activity

Studies have shown that compounds containing the oxadiazole moiety often display significant antimicrobial properties. For instance:

- Bactericidal Effects : The compound has demonstrated effectiveness against various Gram-positive and Gram-negative bacteria, with some derivatives showing higher potency than established antibiotics like ciprofloxacin .

Cytotoxicity

Cytotoxicity assays reveal that the compound has selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for therapeutic applications in oncology.

Table 1: Antimicrobial Activity of 2-(3-Cycloheptyl-1,2,4-oxadiazol-5-YL)azepane Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | Staphylococcus aureus | 8 µg/mL |

| B | Escherichia coli | 16 µg/mL |

| C | Pseudomonas aeruginosa | 32 µg/mL |

Note: MIC values indicate the lowest concentration of the compound needed to inhibit bacterial growth.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects on various cancer cell lines. The results indicate that certain concentrations of 2-(3-Cycloheptyl-1,2,4-oxadiazol-5-YL)azepane significantly reduce cell viability in cancer cells while maintaining high viability in normal cell lines.

Table 2: Cytotoxicity Results

| Dose (µM) | Cancer Cell Line (A549) | Viability (%) |

|---|---|---|

| 6 | 120 | |

| 12 | 110 | |

| 50 | 80 | |

| 100 | 60 |

Note: Values represent percentage viability compared to control cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。